molecular formula C15H19NO5 B1263449 Chlorantene B

Chlorantene B

Cat. No. B1263449
M. Wt: 293.31 g/mol
InChI Key: YYUKCGXOQJSCQD-QPKOPYBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorantene B is a natural product found in Chloranthus serratus with data available.

Scientific Research Applications

Sesquiterpenoids and Phenylpropanoids Research

Chlorantene B, a sesquiterpenoid, was identified as a unique compound in the whole plants of Chloranthus serratus. It possesses a nitro group at C-1, distinguishing it from other sesquiterpenoids. This research contributes to the understanding of the complex chemical composition of Chloranthus serratus and its potential applications in pharmacology and chemistry (Yuan et al., 2008).

Enantiomers in Natural Products

A study on Chloranthus multistachys pei led to the discovery of new sesquiterpene enantiomers, including chlorantene variants. These findings highlight the diversity of sesquiterpenes in nature and their potential biological activities, although the specific compounds in this study did not show significant anti-inflammatory activity (Huang et al., 2021).

Chlorophyll and Photosynthesis

While not directly related to Chlorantene B, research on chlorophyll and its derivatives provides insights into the broader field of chlorinated natural compounds and their role in biological processes. Studies in this area explore the synthesis, function, and applications of chlorophyll in photosynthesis and photodynamic therapy, offering potential avenues for research on similar chlorinated compounds (Tanaka et al., 1998; Annunzio et al., 2019).

properties

Product Name

Chlorantene B

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

(4aR,5R,8R,8aR)-5-hydroxy-3,5,8a-trimethyl-8-nitro-6,7,8,9-tetrahydro-4aH-benzo[f][1]benzofuran-4-one

InChI

InChI=1S/C15H19NO5/c1-8-7-21-9-6-14(2)10(16(19)20)4-5-15(3,18)13(14)12(17)11(8)9/h7,10,13,18H,4-6H2,1-3H3/t10-,13-,14+,15-/m1/s1

InChI Key

YYUKCGXOQJSCQD-QPKOPYBWSA-N

Isomeric SMILES

CC1=COC2=C1C(=O)[C@H]3[C@](CC[C@H]([C@@]3(C2)C)[N+](=O)[O-])(C)O

Canonical SMILES

CC1=COC2=C1C(=O)C3C(CCC(C3(C2)C)[N+](=O)[O-])(C)O

synonyms

chlorantene B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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